Orientalol F
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Overview
Description
Orientalol F is a natural product found in Alisma plantago-aquatica with data available.
Scientific Research Applications
Discovery and Structural Analysis
- Orientalol F was identified as a guaiane-type sesquiterpenoid isolated from Alisma orientalis, a plant with various traditional medicinal uses. The structural elucidation of Orientalol F was achieved through spectroscopic methods (Peng, Tian, Huang, & Lou, 2003).
Synthetic Approaches
- The total synthesis of Orientalol F has been accomplished, highlighting key synthetic methodologies. This includes gold-catalyzed cycloisomerization for constructing its complex molecular architecture, showcasing advancements in organic synthesis (Gu, Huang, Gong, & Yang, 2017).
Biological Activities and Potential Applications
Anti-Inflammatory Properties : Research indicates that compounds like Orientalol F, derived from Alisma orientalis, exhibit anti-inflammatory activities. This property is relevant for potential therapeutic applications in conditions involving inflammation (Li, Fan, Xue, Peng, Wu, Liu, Li, & Zhao, 2017).
Anticancer Potential : There's evidence suggesting the utility of Orientalol F in cancer research, particularly in studying the mechanisms and potential treatments of various cancer types. This aligns with the broader investigation of natural products for anticancer therapies (Ozmen et al., 2010).
properties
Product Name |
Orientalol F |
---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(1R,2R,7S,8R)-1,5-dimethyl-8-propan-2-yl-11-oxatricyclo[6.2.1.02,6]undec-5-en-7-ol |
InChI |
InChI=1S/C15H24O2/c1-9(2)15-8-7-14(4,17-15)11-6-5-10(3)12(11)13(15)16/h9,11,13,16H,5-8H2,1-4H3/t11-,13+,14-,15-/m1/s1 |
InChI Key |
OPAPNRSNRRMTSU-FAAHXZRKSA-N |
Isomeric SMILES |
CC1=C2[C@@H](CC1)[C@]3(CC[C@@]([C@H]2O)(O3)C(C)C)C |
Canonical SMILES |
CC1=C2C(CC1)C3(CCC(C2O)(O3)C(C)C)C |
synonyms |
orientalol F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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